molecular formula C8H16N2 B13960199 6-Aminooctanenitrile CAS No. 61233-50-9

6-Aminooctanenitrile

Cat. No.: B13960199
CAS No.: 61233-50-9
M. Wt: 140.23 g/mol
InChI Key: LTBOZHOOVZMBBF-UHFFFAOYSA-N
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Description

6-Aminooctanenitrile is an organic compound with the molecular formula C₈H₁₆N₂ It is characterized by the presence of an amino group (-NH₂) and a nitrile group (-C≡N) attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: 6-Aminooctanenitrile can be synthesized by heating a halogenoalkane, such as 6-bromo-1-hexanenitrile, with an excess of ammonia.

    From Amides: Another method involves the dehydration of 6-aminooctanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 6-Aminooctane

    Hydrolysis: 6-Aminooctanoic acid

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Aminooctanenitrile depends on its application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanenitrile: Similar structure but with a shorter carbon chain.

    6-Aminodecanenitrile: Similar structure but with a longer carbon chain.

    6-Aminocapronitrile: Another nitrile compound with a different carbon chain length.

Uniqueness

6-Aminooctanenitrile is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61233-50-9

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-aminooctanenitrile

InChI

InChI=1S/C8H16N2/c1-2-8(10)6-4-3-5-7-9/h8H,2-6,10H2,1H3

InChI Key

LTBOZHOOVZMBBF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC#N)N

Origin of Product

United States

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